molecular formula C9H13Cl2NO B567293 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride CAS No. 1357946-36-1

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

Cat. No. B567293
M. Wt: 222.109
InChI Key: VLHDBMAILUWRIA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a heterocyclic building block . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of chloromethylpyridine hydrochlorides, such as 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, involves reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride, in solution in an inert solvent such as toluene . The pyridyl carbinol solution is added to the thionyl chloride gradually and under its surface, to prevent the formation of impurities .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride can be represented by the SMILES string Cl[H].ClCc1ccncc1 . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .

Scientific Research Applications

Synthesis and Characterization of Nanocomposites

Research has explored the synthesis and characterization of novel types of nanocomposites involving derivatives of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride. For instance, the synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite was achieved via in situ free radical polymerization. This process involved the use of 4-chloromethyl styrene monomers and modified nano-TiO2, indicating a potential application in material science and nanotechnology (Jaymand, 2011).

Development of Advanced Materials for Drug Discovery

The compound has been used in the synthesis of advanced materials for potential applications in drug discovery and development. For example, new series of chalcone derivatives bearing isoxazole moieties were synthesized and evaluated for their anticancer activity. The process involved the use of 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine in the reaction, suggesting the compound's role in creating complex molecular structures with potential therapeutic applications (Pandya & Kapadiya, 2020).

Innovative Synthetic Pathways in Organic Chemistry

The compound is involved in innovative synthetic pathways in organic chemistry, contributing to the creation of complex molecules. For instance, its derivatives were used in the synthesis of Paliperidone, a drug used in the treatment of certain mental/mood disorders. The synthesis involved multiple steps, including reaction with benzyl chloride and subsequent cyclization, indicating the compound's importance in the synthesis of complex pharmaceuticals (Ji Ya-fei, 2010).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored locked up and disposed of in an approved waste disposal plant .

properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-5-8(6-10)3-4-11-9;/h3-5,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHDBMAILUWRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

CAS RN

1357946-36-1
Record name Pyridine, 4-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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